1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide
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Overview
Description
1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[222]octane-4-carboxamide is a complex organic compound featuring a bicyclic structure fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, cyclohexadiene and maleic anhydride can be used under thermal conditions to form the bicyclic structure.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction. Naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the bicyclic compound with methylamine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the carboxamide. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products
Oxidation: Oxidation of the naphthalene ring can yield naphthoquinones.
Reduction: Reduction of the carboxamide group can produce the corresponding amine.
Substitution: Halogenation can produce halonaphthalenes, while nitration can yield nitronaphthalenes.
Scientific Research Applications
Chemistry
In chemistry, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural similarity to certain bioactive molecules suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure which can impart desirable mechanical properties.
Mechanism of Action
The mechanism by which 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The naphthalene moiety can engage in π-π interactions, while the bicyclic core can provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-methyl-N-(naphthalen-1-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide: Similar structure but with the naphthalene group attached at a different position.
Uniqueness
1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide is unique due to the specific positioning of the naphthalene moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[222]octane-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2416233-52-6 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 |
Purity |
95 |
Origin of Product |
United States |
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